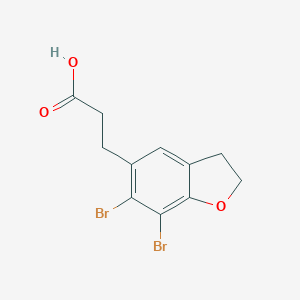

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Description

3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS: 196597-76-9) is a brominated organic compound with the molecular formula C₁₁H₁₀Br₂O₃ and a molecular weight of 350.00 g/mol . It features a dihydrobenzofuran core substituted with bromine atoms at positions 6 and 7, coupled with a propanoic acid side chain at position 3. This compound is primarily utilized as Ramelteon Impurity H, a reference standard in pharmaceutical quality control to ensure drug purity during manufacturing . Produced by Cambridge Isotope Laboratories (CIL), it is employed in isotopic labeling for advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Propriétés

IUPAC Name |

3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDCBSDUAYMTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452356 | |

| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-76-9 | |

| Record name | 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material: Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propionate

The synthesis begins with ethyl 3-(2,3-dihydrobenzofuran-5-yl)propionate, a compound characterized by a dihydrobenzofuran ring substituted with a propionate ester at the 5-position. This intermediate is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling reactions, though specific protocols for its preparation remain proprietary in commercial contexts.

Dibromination of the Benzofuran Core

The critical bromination step introduces bromine atoms at the 6- and 7-positions of the dihydrobenzofuran ring. Electrophilic aromatic substitution (EAS) is the most plausible mechanism, driven by the electron-donating effects of the oxygen atom in the furan ring, which activates the ortho and para positions for halogenation.

Reagents and Conditions

-

Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃.

-

Solvents : Dichloromethane (DCM) or acetic acid, which stabilize the bromonium ion intermediate.

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions like ring-opening or over-bromination.

Table 1: Comparative Bromination Conditions

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield* (%) |

|---|---|---|---|---|

| Br₂ | DCM | FeBr₃ | 0–5 | 65–75 |

| NBS | Acetic Acid | None | 25 | 70–80 |

Ester Hydrolysis to Propanoic Acid

The ethyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with aqueous NaOH or KOH in ethanol/water (1:1) under reflux, followed by acidification with HCl to precipitate the product.

-

Acidic Hydrolysis : Concentrated H₂SO₄ in refluxing ethanol, though this method risks sulfonation of the aromatic ring.

Equation 1 :

Optimization of Reaction Parameters

Bromination Selectivity

Regioselectivity in dibromination is influenced by:

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity, while protic solvents (e.g., acetic acid) stabilize intermediates. FeBr₃ improves yields by polarizing Br₂, but NBS in acetic acid avoids Lewis acid residues, simplifying purification.

Analytical Characterization

Spectroscopic Data

Purity and Yield

Industrial-scale processes report yields of 70–80% after recrystallization from ethanol/water mixtures. Purity exceeding 98% is achievable via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the benzofuran ring.

Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated or hydrogenated derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is being explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to dibromobenzofurans exhibit anticancer properties. Studies have shown that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of dibromobenzofuran have been linked to the inhibition of cancer cell proliferation through apoptosis induction mechanisms.

Agrochemicals

The compound's unique properties may also lend themselves to applications in agrochemicals. The bromination in the structure can potentially enhance the efficacy of herbicides or pesticides by increasing their biological activity or selectivity.

Case Study: Herbicidal Activity

Preliminary studies suggest that brominated benzofuran derivatives can act as effective herbicides. These compounds may disrupt plant growth by interfering with specific biochemical pathways, thereby providing a new avenue for developing environmentally friendly agricultural chemicals.

Material Science

Due to its structural characteristics, this compound could be utilized in the development of novel materials, particularly polymers and coatings.

Case Study: Polymer Synthesis

Research into polymerization techniques has shown that incorporating dibrominated compounds can lead to materials with enhanced thermal stability and mechanical properties. These materials could be used in applications ranging from automotive components to electronic devices.

Mécanisme D'action

The mechanism of action of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Phenylpropanoic Acid Derivatives

Chlorinated Derivatives from Marine Actinomycetes

Streptomyces coelicolor LY001 produces three chlorinated 3-phenylpropanoic acid derivatives:

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)

- Methyl ester of (1) (2)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

Key Differences :

- Halogen Type : Bromine (larger, more lipophilic) vs. chlorine (smaller, less lipophilic) affects bioavailability and metabolic stability.

- Bioactivity : Chlorinated derivatives exhibit selective antimicrobial activity, while the dibromo compound is pharmacologically inert and used as an impurity standard .

Sulfur-Containing Propanoic Acid Esters

Volatile sulfur compounds like 3-(methylthio)propanoic acid methyl ester and ethyl ester are key aroma contributors in pineapples . These esters differ structurally from the dibromo compound:

- Core Structure : Esters vs. carboxylic acid.

- Substituents : Methylthio (-SCH₃) groups instead of halogens.

- Function : Aroma-active compounds (OAV > 1) vs. pharmaceutical impurity .

Non-Halogenated Benzofuran/Phenylpropanoic Acid Analogs

3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Key Difference: Lacks bromine substituents, reducing molecular weight and lipophilicity. No reported bioactivity, similar to the dibromo compound .

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid (5)

Pharmaceutical Impurity Analogs

The dibromo compound’s ethyl ester variant, ethyl 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propionic acid (CAS: 196597-76-9), is another Ramelteon impurity .

- Functional Group : Ester vs. carboxylic acid.

- Impact : Increased lipophilicity in the ester form may affect solubility and analytical detection methods .

Activité Biologique

3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS 196597-76-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anti-inflammatory effects, as well as its pharmacological implications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₀Br₂O₃

- Molecular Weight : 350 g/mol

- Melting Point : 117-118 °C

- Solubility : Soluble in chloroform and ethyl acetate

These properties suggest a stable structure conducive to various biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that at a concentration of 64 µg/mL, these compounds demonstrate activity against:

- Candida albicans : Effective against yeast-like fungi.

- Escherichia coli : Suppresses growth.

- Staphylococcus aureus : Inhibitory effects noted.

These findings highlight the potential of this compound in treating infections caused by resistant bacterial strains .

Study on Antimicrobial Efficacy

A study published in July 2022 focused on the synthesis of various aryl-propenoic acid derivatives. Among these, compounds similar to this compound were tested for their antimicrobial efficacy. The results indicated effective inhibition against several pathogens at relatively low concentrations .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Activity Type | Effective Concentration | Target Organisms |

|---|---|---|---|

| This compound | Antimicrobial | 64 µg/mL | Candida albicans, E. coli, S. aureus |

| Ethyl 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoate | Antimicrobial | 50 µg/mL | Staphylococcus epidermidis |

| Ramelteon Impurity H | Anti-inflammatory | Not specified | In vitro assays |

This table illustrates the diverse biological activities associated with structurally similar compounds and underscores the potential for further research into their mechanisms of action.

Q & A

Q. What are the key synthetic routes for preparing 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid?

The compound can be synthesized via a two-step process:

- Step 1 : Hydrogenation of (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid using 10% palladium on carbon under H₂ gas to yield the non-brominated propanoic acid derivative .

- Step 2 : Regioselective bromination at the 6,7-positions of the dihydrobenzofuran core. Bromination conditions (e.g., Br₂ in acetic acid or NBS with a catalyst) must be optimized to avoid over-bromination. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. How should researchers handle this compound safely in the laboratory?

- Hazards : Potential skin, eye, and respiratory irritation (based on analogous propanoic acid derivatives) .

- Precautions : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; store in a tightly sealed container at room temperature .

- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution. Seek medical attention if irritation persists .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : For the non-brominated analog (3-(2,3-dihydrobenzofuran-5-yl)propanoic acid), key peaks include δ 7.04 (s, 1H, aromatic), 2.89 (t, J=7.6 Hz, 2H, CH₂ adjacent to COOH) . Bromination at 6,7-positions will deshield adjacent protons, shifting aromatic peaks upfield.

- Mass Spectrometry : Expected molecular ion [M+H]⁺ for C₁₁H₁₀Br₂O₃: ~371.9 (calculated using isotopic abundance of Br).

Advanced Research Questions

Q. How can bromination regioselectivity at the 6,7-positions be confirmed experimentally?

- Method : Single-crystal X-ray diffraction or NOESY NMR to determine substituent positions.

- Alternative : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations). For example, bromination at 6,7-positions reduces symmetry, splitting aromatic proton signals .

Q. What challenges arise in scaling up the synthesis of this compound?

- Bromination Control : Over-bromination or side reactions (e.g., ring opening) may occur. Use controlled stoichiometry (2 eq Br₂) and low temperatures (0–5°C) .

- Purification : The dibromo derivative may have low solubility; optimize solvent systems (e.g., DCM/hexane) for crystallization.

Q. How does the introduction of bromine atoms affect the compound’s biological activity?

- Hypothesis : Bromine increases lipophilicity, potentially enhancing membrane permeability. Test via logP measurements (HPLC) or cellular uptake assays.

- Functional Studies : Compare the NLRP3 inflammasome inhibition activity of the dibromo derivative with its non-brominated analog (reference: similar propanoic acid derivatives show anti-inflammatory properties) .

Q. What discrepancies might arise in interpreting NMR data for this compound?

- Spin-Spin Coupling : Vicinal bromine atoms may cause complex splitting patterns. Use higher-field NMR (500+ MHz) to resolve overlapping signals.

- Dynamic Effects : Rotational restriction in the dihydrobenzofuran ring could lead to unexpected diastereotopic proton splitting.

Methodological Considerations

Q. How to resolve low yields in the final bromination step?

- Optimization : Screen catalysts (e.g., FeBr₃ vs. AlBr₃) and solvents (acetic acid vs. DCM). Monitor reaction progress via TLC (silica, 5% MeOH/DCM).

- Side Product Analysis : Use LC-MS to identify byproducts (e.g., mono-brominated or tribrominated species).

Q. What computational tools are recommended for predicting physicochemical properties?

- Software : Schrödinger’s QikProp for logP, solubility, and bioavailability predictions.

- Docking Studies : AutoDock Vina to model interactions with NLRP3 inflammasome targets (reference: structural analogs in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.